molecular formula C8H13N3O B1207523 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol CAS No. 436088-87-8

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Cat. No. B1207523
CAS RN: 436088-87-8
M. Wt: 167.21 g/mol
InChI Key: PLEUJIDJQYIEKB-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is a compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is used in proteomics research applications .


Molecular Structure Analysis

The InChI code for 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is 1S/C8H13N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11) .

Scientific Research Applications

Organic Synthesis

5-Amino-pyrazoles are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . These include poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Fused Heterocycles

Fused heterocycles synthesized via 5-amino-pyrazoles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Medicinal Chemistry

5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications in the field of pharmaceutics and medicinal chemistry .

Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

5-Amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides are synthesized from 1-Alkyl-N-Boc-5-formylpyrazol-4-amines reacting with malononitrile and cyanoacetamide .

Synthesis of Imidazo[1,2-a]pyrazolo[3,4-e]pyridines

Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .

Synthesis of Pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine Derivatives

Cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole leads to the formation of pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .

Cytotoxicity Evaluation

A series of heterocyclic bearing Pyrazole moiety derivatives were synthesized and their cytotoxicity were evaluated against two cancer cell lines (HepG2 and HCT-116) .

properties

IUPAC Name

3-amino-2-cyclopentyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-7-5-8(12)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEUJIDJQYIEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355440
Record name 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

436088-87-8
Record name 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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